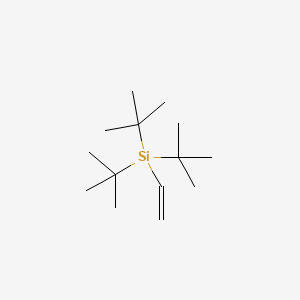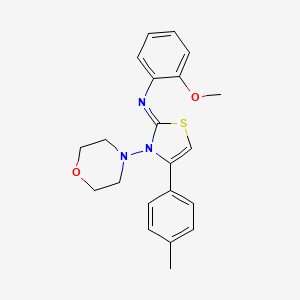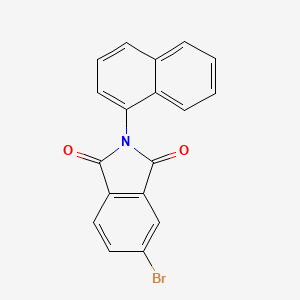![molecular formula C13H18BrNO B14145034 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 89251-02-5](/img/structure/B14145034.png)
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-bromophenyl group and a propanol side chain
准备方法
The synthesis of 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Bromophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-bromophenyl group, often using bromination reactions.
Attachment of the Propanol Side Chain: The final step involves the addition of a propanol side chain to the pyrrolidine ring, which can be achieved through various alkylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
科学研究应用
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
相似化合物的比较
3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol can be compared with similar compounds such as:
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a phenyl group instead of a 4-bromophenyl group.
3-(1-Pyrrolidinyl)-1-propanol: This compound lacks the 4-bromophenyl group and has a simpler structure.
(3R)-1-(4-Bromophenyl)pyrrolidin-3-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
属性
CAS 编号 |
89251-02-5 |
|---|---|
分子式 |
C13H18BrNO |
分子量 |
284.19 g/mol |
IUPAC 名称 |
3-[1-(4-bromophenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H18BrNO/c14-11-5-7-13(8-6-11)15-9-1-3-12(15)4-2-10-16/h5-8,12,16H,1-4,9-10H2 |
InChI 键 |
KCEBKMRWXJBSIM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C2=CC=C(C=C2)Br)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)

![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)

![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)

![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)

![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)
